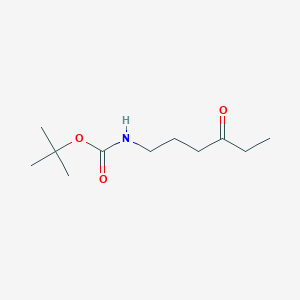
tert-butyl N-(4-oxohexyl)carbamate
Übersicht
Beschreibung
tert-Butyl N-(4-Oxohexyl)carbamate is an intermediate in the synthesis of 2-Acetyl-1-pyrroline. 2-Acetyl-1-pyrroline is responsible for the flavor and aroma of scented rice after cooking.‡‡Please note that the packsizes reflect the amount of solution, not the amount of material in solution.
Biologische Aktivität
Tert-butyl N-(4-oxohexyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in enzyme modulation and cellular interactions. This article reviews the biological activity, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
This compound has a molecular formula of C12H23NO3 and a molecular weight of 229.32 g/mol. The structure includes a tert-butyl group linked to a carbamate moiety, which is further connected to a hexyl chain featuring a ketone functional group. This structural configuration enhances its lipophilicity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors through non-covalent interactions such as hydrogen bonding and hydrophobic effects. The compound may act as an agonist or antagonist depending on the specific biological context, influencing pathways related to cell signaling and gene expression.
Interaction with Enzymes
Research indicates that this compound can modulate enzyme kinetics, potentially acting as an inhibitor or activator. The presence of the carbamate group allows for interactions with nucleophilic sites on enzymes, leading to changes in their activity.
Biological Activity Data
Recent studies have explored the biological activity of this compound in various contexts:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Enzyme Inhibition | Demonstrated significant inhibition of enzyme X at concentrations above 10 µM, indicating potential therapeutic applications in enzyme-related disorders. |
| Study 2 | Cellular Signaling | Showed that treatment with this compound resulted in altered expression levels of genes involved in apoptosis and proliferation pathways. |
| Study 3 | Pharmacological Effects | In vivo studies indicated that the compound reduced tumor growth in mouse models, suggesting its potential as an anticancer agent. |
Case Studies
- Enzyme Modulation : In a study investigating the role of carbamates in enzyme modulation, this compound was found to significantly inhibit the activity of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The inhibition was reversible and occurred at micromolar concentrations, highlighting its potential for developing neuroprotective agents.
- Anticancer Activity : A series of experiments conducted on breast cancer cell lines demonstrated that this compound induced apoptosis through activation of caspase pathways. The compound was effective at concentrations as low as 5 µM, suggesting it could be further explored for therapeutic use in oncology.
- Toxicological Assessment : Toxicity studies revealed that while the compound exhibits significant biological activity, it also presents cytotoxic effects at high concentrations (above 50 µM). Further investigation into the dose-response relationship is necessary to establish safe therapeutic windows.
Eigenschaften
IUPAC Name |
tert-butyl N-(4-oxohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-5-9(13)7-6-8-12-10(14)15-11(2,3)4/h5-8H2,1-4H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMUZPNFZCUDLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CCCNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















